

# A Comparative Analysis of RGX-104 Clinical Trial Data in Oncology

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## Compound of Interest

Compound Name: RGX-104

Cat. No.: B560420

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This guide provides a comprehensive comparison of the clinical trial data for **RGX-104**, a first-in-class oral small molecule agonist of the Liver X Receptor (LXR), with available data for other LXR agonists in the context of oncology. While clinical data for direct comparator LXR agonists in oncology is limited, this guide summarizes the key findings for **RGX-104** and places them in the context of other agents in the same class based on preclinical evidence.

## RGX-104: Mechanism of Action

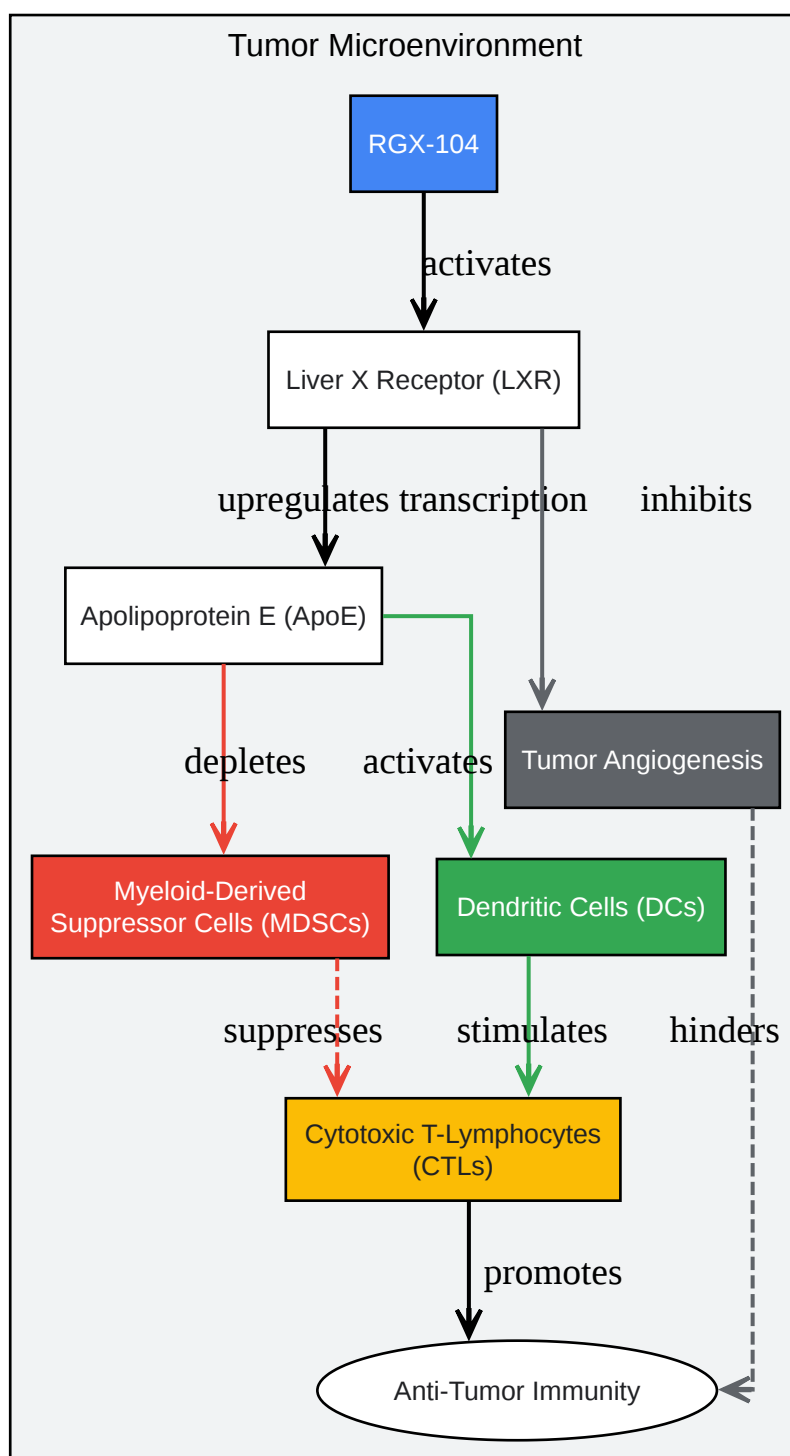
**RGX-104** functions by activating the LXR, which in turn leads to the transcriptional activation of the Apolipoprotein E (ApoE) gene.<sup>[1][2][3]</sup> This activation of the LXR/ApoE pathway stimulates the innate immune response against cancer through several mechanisms:

- **Depletion of Myeloid-Derived Suppressor Cells (MDSCs):** **RGX-104** has been shown to significantly reduce the levels of circulating MDSCs, which are immunosuppressive cells that hinder the anti-tumor activity of T-cells.<sup>[1][2][3]</sup>
- **Activation of Dendritic Cells (DCs):** The compound stimulates dendritic cells, which are crucial for initiating and shaping the adaptive immune response against tumors.
- **Stimulation of T-Cells:** By reducing immunosuppression and activating DCs, **RGX-104** leads to the activation of cytotoxic T-lymphocytes (CTLs), enhancing the body's ability to fight cancer.<sup>[1][2][3]</sup>

- Inhibition of Tumor Angiogenesis: LXR activation also plays a role in blocking the formation of new blood vessels that tumors need to grow and spread.[\[1\]](#)

This multi-faceted mechanism of action makes **RGX-104** a promising agent in immuno-oncology.

## RGX-104 Signaling Pathway



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Caption: Signaling pathway of **RGX-104** in the tumor microenvironment.

## Clinical Trial Data: **RGX-104** (NCT02922764)

The primary clinical trial for **RGX-104** is a Phase 1/1b dose-escalation and expansion study (NCT02922764) evaluating its safety and efficacy as both a monotherapy and in combination with other anti-cancer agents in patients with advanced solid tumors.[4][5]

## Experimental Protocol: NCT02922764

The study consists of two main stages:

- **Dose Escalation:** This stage aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **RGX-104**, both as a single agent and in combination with nivolumab, ipilimumab, docetaxel, or pembrolizumab plus carboplatin/pemetrexed.[4] Patients with various advanced solid tumors and lymphomas who had progressed on standard therapies were enrolled.[4]
- **Dose Expansion:** In this stage, additional patients with specific cancer types, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and endometrial cancer, are treated at the determined RP2D to further evaluate safety, efficacy, pharmacokinetics, and pharmacodynamics.[4]

Key Methodologies:

- **Drug Administration:** **RGX-104** is administered orally.[2] Dosing schedules have varied across cohorts, including daily and twice-daily (BID) regimens.[2]
- **Patient Population:** Patients with advanced, refractory solid tumors were enrolled.[2] Specific expansion cohorts have focused on NSCLC and SCLC.[6]
- **Efficacy Assessment:** Tumor responses are evaluated using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[7]
- **Pharmacodynamic Assessment:** Biomarkers of LXR target engagement and immune activity are monitored, including ApoE gene expression in whole blood and levels of circulating immune cells (MDSCs, DCs, T-cells) by flow cytometry.[1]

## RGX-104 Monotherapy: Phase 1 Dose Escalation Data

Parameter	Result	Reference
Number of Patients	26	[3]
Tumor Types	Variety of refractory solid tumors	[3]
Dosing Regimens	Ranging from 120 mg QD to 200 mg BID	[1]
Confirmed Partial Response (PR)	1 patient with high-grade neuroendocrine carcinoma (>79% reduction in index lesions)	[3]
Disease Control Rate (DCR)	40% (Stable Disease + Partial Response)	[3]
Key Adverse Events (On-target)	Reversible hyperlipidemia and neutropenia	[1][3]
Pharmacodynamic Effects	- Robust ApoE induction- Sustained MDSC depletion- CD8 T-cell activation	[1][3]

## RGX-104 Combination Therapy: Phase 1b/2 Data

RGX-104 with Docetaxel in Lung Cancer

Parameter	2/3L NSCLC (n=5 evaluable)	2L SCLC (n=8 evaluable)	Overall (n=13 evaluable)	Reference
Objective Response Rate (ORR)	80% (4 PRs)	12.5% (1 PR)	38% (5 PRs)	[6]
Disease Control Rate (DCR)	-	-	77%	[6]
Treatment Regimen	120mg RGX-104 BID (5 days on/2 days off) + docetaxel	120mg RGX-104 BID (5 days on/2 days off) + docetaxel	120mg RGX-104 BID (5 days on/2 days off) + docetaxel	[6]
Common Treatment- Emergent AEs (N=17)	Fatigue (12), Diarrhea (9), Nausea (9), Decreased appetite (8), Neutropenia (7), Weight loss (7)	Fatigue (12), Diarrhea (9), Nausea (9), Decreased appetite (8), Neutropenia (7), Weight loss (7)	Fatigue (12), Diarrhea (9), Nausea (9), Decreased appetite (8), Neutropenia (7), Weight loss (7)	[6]

### RGX-104 with Docetaxel in CPI-Refractory Patients

Parameter	Result (n=9 evaluable)	Reference
Disease Control Rate (DCR)	66%	[3][8]
Partial Responses (PRs)	2 patients (1 SCCHN, 1 melanoma)	[3][8]
Pharmacodynamic Effects	Increased T-cell activation markers (up to 5-fold increase in total CD8 T-cells, 7-fold in LAG-3+ CD8 T-cells, 75-fold induction of serum IFN $\gamma$ )	[3][8]

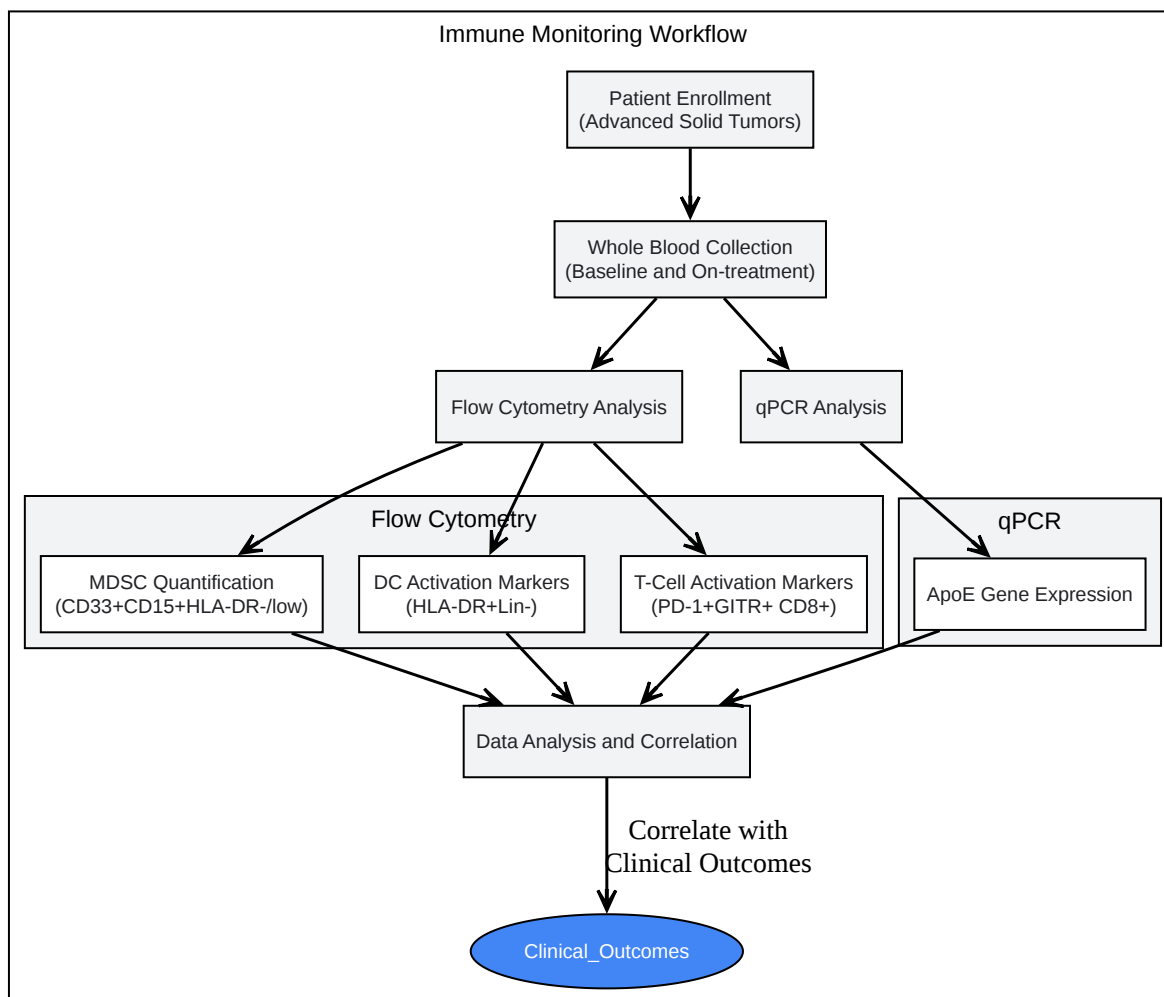
## Cross-Study Comparison with Other LXR Agonists in Oncology

Direct clinical comparisons of **RGX-104** with other LXR agonists in oncology are not currently possible due to the limited clinical development of other agents in this therapeutic area. However, preclinical data for other LXR agonists provide some context for the potential of this drug class.

LXR Agonist	Cancer Type (Preclinical)	Key Preclinical Findings	Reference
T0901317	Prostate, Breast, Lung, Colon, Pancreatic Cancer	- Inhibited cell proliferation and induced G1/S arrest- Downregulated protein kinase B (Akt) survival signaling- Induced apoptosis	[9]
GW3965	Breast, Colon Cancer	- Downregulated E2F2, a key cell cycle regulator- Inhibited cell proliferation- Showed synergistic effects with carboplatin in a basal-like breast cancer model	[9][10]
LXR-623	Solid Tumors	- Showed synergistic effects with BH3 mimetics by downregulating Bcl-2	[11]

It is important to note that these are preclinical findings and may not be representative of clinical efficacy or safety in humans. The development of many early LXR agonists was hampered by side effects such as hypertriglyceridemia.[9]

## Experimental Workflow: Immune Monitoring in the RGX-104-001 Trial

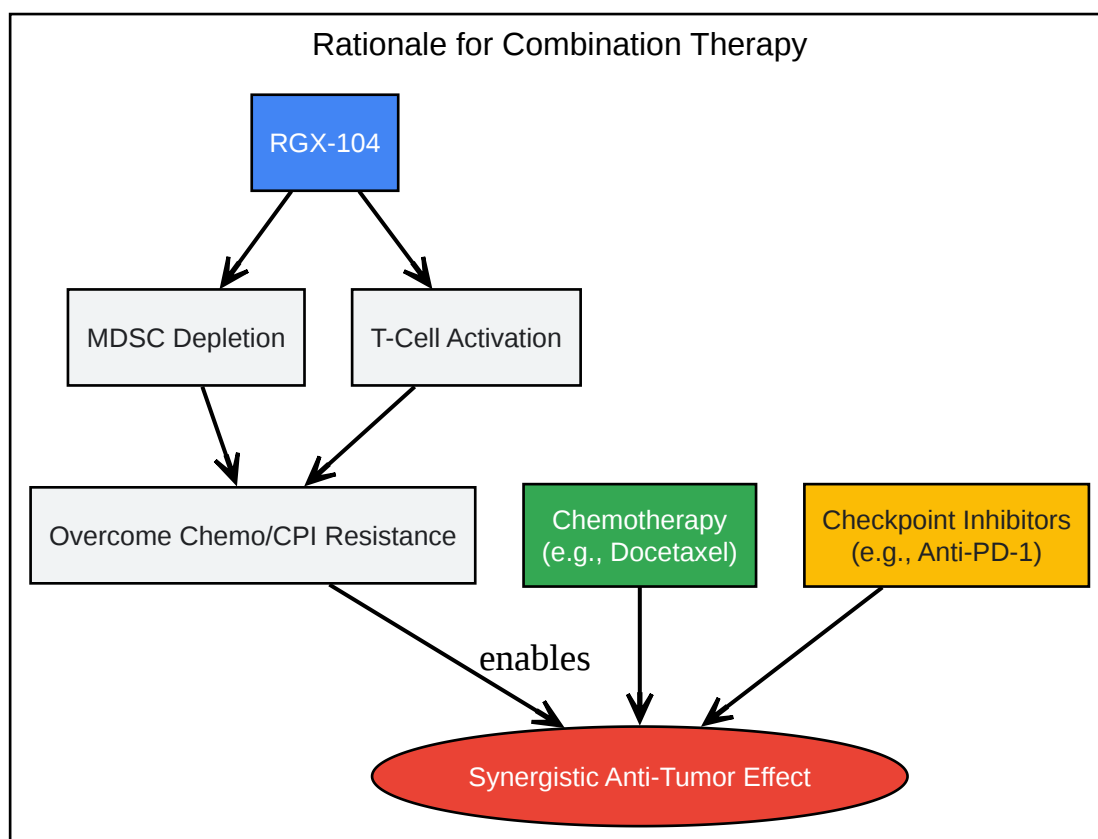


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Caption: Workflow for monitoring immune responses in the **RGX-104-001** trial.



## Logical Relationship: Rationale for RGX-104 Combination Therapy



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Caption: Rationale for combining **RGX-104** with chemotherapy and checkpoint inhibitors.

## Conclusion

The clinical data for **RGX-104**, particularly from the Phase 1/1b study NCT02922764, demonstrates its potential as a novel immuno-oncology agent. The drug has shown acceptable safety, on-target pharmacodynamic effects, and encouraging preliminary efficacy, both as a monotherapy and in combination with standard-of-care agents like docetaxel. The mechanism of action, centered on the depletion of MDSCs and activation of an anti-tumor immune response, provides a strong rationale for its use in combination with chemotherapy and checkpoint inhibitors, especially in resistant patient populations.

While a direct clinical comparison with other LXR agonists in oncology is not yet possible, the promising results for **RGX-104** warrant its continued development. Future randomized clinical trials will be crucial to definitively establish its efficacy and role in the treatment of various cancers. The preclinical data for other LXR agonists, while not directly comparable, further support the LXR/ApoE pathway as a valid and promising target in oncology.

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